Cas no 128948-00-5 (Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid)

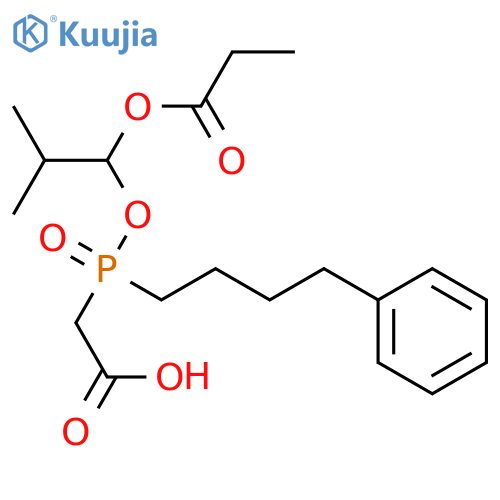

128948-00-5 structure

商品名:Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

CAS番号:128948-00-5

MF:C19H29O6P

メガワット:384.40400

CID:897952

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid 化学的及び物理的性質

名前と識別子

-

- Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

-

- 2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid

- [(r)-[(1S)-2-Methyl-1-(i-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl] Acetic acid

- 2-[(R)-[(1S)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic Acid

-

計算された属性

- せいみつぶんしりょう: 384.17000

じっけんとくせい

- PSA: 99.71000

- LogP: 4.32390

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D288600-10mg |

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid |

128948-00-5 | 10mg |

$4248.00 | 2023-05-18 | ||

| TRC | D288600-5mg |

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid |

128948-00-5 | 5mg |

$2451.00 | 2023-05-18 | ||

| Biosynth | IM21078-2 mg |

2-[(R)-[(1S)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic acid |

128948-00-5 | 2mg |

$1,247.40 | 2023-01-04 | ||

| Biosynth | IM21078-5 mg |

2-[(R)-[(1S)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic acid |

128948-00-5 | 5mg |

$2,425.50 | 2023-01-04 | ||

| Biosynth | IM21078-10 mg |

2-[(R)-[(1S)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic acid |

128948-00-5 | 10mg |

$3,696.00 | 2023-01-04 | ||

| TRC | D288600-25mg |

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid |

128948-00-5 | 25mg |

$ 7600.00 | 2023-09-08 | ||

| TRC | D288600-1mg |

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid |

128948-00-5 | 1mg |

$861.00 | 2023-05-18 | ||

| Biosynth | IM21078-1 mg |

2-[(R)-[(1S)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic acid |

128948-00-5 | 1mg |

$820.05 | 2023-01-04 |

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid 関連文献

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

128948-00-5 (Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid) 関連製品

- 123599-82-6(Acetic acid,2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel-)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 57707-64-9(2-azidoacetonitrile)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量